(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . It is known for its unique structure, which includes both a cyclohexyl and a pyrrolidinyl group. This compound is typically a white solid and is soluble in various organic solvents such as ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone involves the reaction of cyclohexanone with pyrrolidine in the presence of an amine catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C . The process involves the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols, halides
Scientific Research Applications
(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions . The exact molecular targets and pathways are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.
Cyclohexylamine: Contains a cyclohexyl group and an amine group, similar to (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone.
Uniqueness
This compound is unique due to its combination of a cyclohexyl and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
(1-aminocyclohexyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2O/c12-11(6-2-1-3-7-11)10(14)13-8-4-5-9-13/h1-9,12H2 |
InChI Key |
PKHBRQZVNSQJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCCC2)N |
Origin of Product |
United States |
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